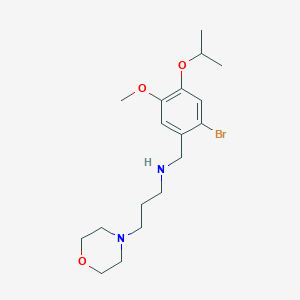
N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a methoxy group, and a propan-2-yloxy group attached to a phenyl ring, along with a morpholine ring and a propylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of the phenyl ring, followed by the introduction of the bromine and methoxy groups. The final steps involve the formation of the morpholine ring and the attachment of the propylamine chain.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-N-methoxy-N-methylbenzamide
- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE is unique due to its specific combination of functional groups and structural features. The presence of the morpholine ring and the propylamine chain distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C18H29BrN2O3 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C18H29BrN2O3/c1-14(2)24-18-12-16(19)15(11-17(18)22-3)13-20-5-4-6-21-7-9-23-10-8-21/h11-12,14,20H,4-10,13H2,1-3H3 |
InChI Key |
NLPUFLVFMQDYHN-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)CNCCCN2CCOCC2)OC |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)CNCCCN2CCOCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















